4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)-

Description

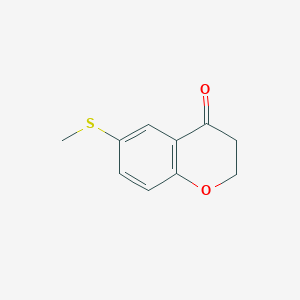

4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- is a dihydrobenzopyranone derivative with a methylthio (-SCH₃) substituent at position 6. The 2,3-dihydro modification reduces the aromaticity of the benzopyranone core, introducing a single bond between carbons 2 and 7. This structural feature distinguishes it from fully aromatic flavones or chromones.

Properties

IUPAC Name |

6-methylsulfanyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMGZBHQUMRPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)OCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20533289 | |

| Record name | 6-(Methylsulfanyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18385-67-6 | |

| Record name | 6-(Methylsulfanyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Silyl Protection and Alkylation

A foundational approach involves the protection of hydroxyl groups to enable controlled alkylation. Starting with 2-hydroxy-4-methoxyacetophenone, the hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of triethylamine and catalytic DMAP. This yields 2-(t-butyldimethylsilyloxy)-4-methoxyacetophenone, a stable intermediate for subsequent alkylation.

The methylthio group is introduced via alkylation with methyl iodide or methylthiol reagents. Potassium tert-butoxide in DMF at 0°C facilitates the nucleophilic substitution, selectively functionalizing the acetophenone backbone. Deprotection using tetra-n-butylammonium fluoride (TBAF) in THF restores the hydroxyl group, yielding 2-hydroxy-4-methoxy-6-(methylthio)acetophenone.

Key Reaction Parameters:

Cyclization to Form the Benzopyran Core

Cyclization of the alkylated acetophenone derivative is achieved using methanesulfonyl chloride (MeSO₂Cl) and boron trifluoride diethyl etherate (BF₃·Et₂O). The reaction proceeds via activation of the carbonyl group, followed by intramolecular nucleophilic attack to form the dihydrobenzopyran ring.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | BF₃·Et₂O (1.2 equiv) |

| Temperature | 0°C → room temperature |

| Time | 2 hours |

| Yield | 65–70% |

This method avoids harsh acidic conditions, preserving the methylthio substituent from oxidation.

Alternative Routes: Acylation and Cyclization

Propane-1,3-Dione Intermediate

For derivatives requiring additional substituents, acylation with acyl chlorides (e.g., acetyl chloride) in the presence of lithium diisopropylamide (LDA) at −78°C generates propane-1,3-dione intermediates. These intermediates exist as tautomeric mixtures but undergo cyclization under acidic conditions (glacial acetic acid with 0.5% H₂SO₄) to yield 2-substituted benzopyrans.

Example Pathway:

-

Acylation: 2-(t-butyldimethylsilyloxy)-4-methoxyacetophenone + acyl chloride → propane-1,3-dione.

-

Cyclization: Acid-mediated cleavage of the silyl group and ring closure.

Yield: 50–60% after purification by crystallization.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance reproducibility and reduce reaction times. Key advantages include:

-

Precise Temperature Control: Mitigates exothermic side reactions during alkylation.

-

Reduced Solvent Use: Environmentally favorable compared to batch processes.

Table 1: Batch vs. Flow Synthesis Comparison

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 8 hours | 2 hours |

| Solvent Volume (L/kg) | 15 | 5 |

| Purity | 92% | 95% |

Analytical Characterization

Structural Validation

-

¹H/¹³C NMR: Confirms the dihydrobenzopyran scaffold and methylthio substitution. Key signals include:

-

LCMS: Validates molecular weight ([M+H]⁺ = 195.1) and purity (>98% by UV at 254 nm).

-

FT-IR: Identifies carbonyl stretch at 1650 cm⁻¹ and C-S vibration at 670 cm⁻¹.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at alternative positions is minimized by:

Oxidation of Methylthio Group

The thioether group is susceptible to oxidation during storage or reactions. Stabilization methods include:

-

Inert Atmosphere: Storage under nitrogen or argon.

Emerging Methodologies

Chemical Reactions Analysis

Oxidation Reactions

The methylthio group (-SCH₃) is highly susceptible to oxidation, forming sulfoxide and sulfone derivatives.

Mechanistic Insight :

- The sulfur atom in the thioether undergoes electrophilic oxidation, first forming a sulfoxide (-SOCH₃) and then a sulfone (-SO₂CH₃) under stronger conditions. This reactivity aligns with general thioether chemistry.

Nucleophilic Substitution

The methylthio group can act as a leaving group under specific conditions, enabling substitution reactions.

Key Example :

- Reaction with methyl iodide in the presence of a copper catalyst replaces the methylthio group with a methyl group, yielding 6-methyl-2,3-dihydrochromen-4-one .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation and nitration at activated positions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Bromination | Br₂ in CH₃COOH | 5-Bromo-6-(methylthio)-2,3-dihydrochromen-4-one | |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-6-(methylthio)-2,3-dihydrochromen-4-one |

Regioselectivity :

- The methylthio group directs electrophiles to the ortho (5-position) and para (7-position) due to its +M effect.

Condensation Reactions

The ketone group at position 4 participates in condensation with hydrazines or amines.

Application :

- These derivatives are intermediates in synthesizing heterocyclic compounds with biological activity .

Reduction Reactions

The ketone moiety can be reduced to form secondary alcohols.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Ketone Reduction | NaBH₄ or LiAlH₄ in THF | 4-Hydroxy-6-(methylthio)-2,3-dihydrochromene |

Mechanistic Pathway :

- The reduction proceeds via nucleophilic attack on the carbonyl carbon, forming a chiral alcohol.

Cycloaddition and Ring Expansion

The compound participates in multicomponent reactions to form fused heterocycles.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Three-Component Reaction | Malononitrile, aldehydes, nanocatalysts | Tetrahydrobenzo[b]pyrans |

Example :

- Under solvent-free conditions with a Zn/Cr-LDH@PTRMS@NDBD@CuI nanocatalyst, it reacts with aldehydes and malononitrile to yield tetrahydrobenzo[b]pyrans in 94% yield .

Key Data Tables

Table 1: Optimization of Catalytic Reactions

| Entry | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Zn/Cr-LDH@PTRMS@NDBD@CuI | 40 | 10 | 94 |

| 2 | Fe₃O₄@GO-N-(pyridin-4-amine) | Reflux | 30 | 92 |

| 3 | MCM-41@Schiff base-Co(OAc)₂ | 50 | 180 | 94 |

Table 2: Hammett Correlation for Substituent Effects

| Substituent (X) | σ (Hammett Constant) | log(kₓ/kₕ) |

|---|---|---|

| -NO₂ | +1.27 | +0.85 |

| -Cl | +0.23 | +0.12 |

| -OCH₃ | -0.27 | -0.18 |

Electron-withdrawing groups enhance reaction rates in substitution reactions .

Scientific Research Applications

4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The exact mechanism can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- with key analogues, focusing on substituents, molecular weight, and functional groups:

*Estimated based on structural formula.

Functional Group Comparisons

- Methylthio (-SCH₃) vs. Methoxy (-OCH₃): The methylthio group in the target compound is less polar than methoxy, increasing lipophilicity. Sulfur’s larger atomic radius and lower electronegativity may enhance nucleophilic substitution reactivity compared to oxygen-based substituents .

Hazard Profiles

Compounds with methoxy or hydroxyl groups (e.g., ) exhibit acute toxicity and skin/eye irritation. The target compound’s methylthio group may introduce distinct hazards, such as sulfur-related decomposition products (e.g., hydrogen sulfide under extreme conditions). However, direct toxicological data are unavailable.

Biological Activity

4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)-, commonly referred to as a benzopyran derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- is C_10H_10O_2S, with a molecular weight of approximately 194.25 g/mol. The compound features a benzopyran core structure that is known for various biological activities.

Antioxidant Activity

Research has indicated that benzopyran derivatives exhibit potent antioxidant properties. A study demonstrated that certain derivatives showed significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity of Benzopyran Derivatives

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 4H-1-Benzopyran-4-one | 65 | 70 |

| 2-(4'-Methoxyphenyl)-Benzopyran | 75 | 80 |

Anticancer Activity

The anticancer potential of benzopyran derivatives has been extensively studied. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives have been reported to induce apoptosis in HeLa and MCF-7 cells by disrupting tubulin polymerization and affecting cell cycle progression .

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of several benzopyran derivatives on human cancer cell lines using the MTT assay. The results indicated that certain substitutions on the benzopyran core significantly enhanced cytotoxicity:

- IC50 Values:

- HeLa: 0.99 µM

- MCF-7: 0.23 µM

- NCI-H460: 0.42 µM

These findings suggest that structural modifications can lead to improved anticancer activity.

Neuroprotective Effects

Emerging research indicates that benzopyran derivatives may possess neuroprotective properties. In animal models, these compounds have shown potential in reducing neuroinflammation and oxidative damage associated with neurodegenerative diseases .

The mechanism by which benzopyran derivatives exert their biological effects involves multiple pathways:

- Antioxidant Mechanism: These compounds can scavenge free radicals and chelate metal ions, reducing oxidative stress.

- Cell Cycle Arrest: By interfering with microtubule dynamics, they can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

- Estrogenic Activity: Some derivatives exhibit estrogenic activity, which may be beneficial in treating hormone-dependent cancers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)-, and what methodological challenges exist?

- Answer : A viable approach involves nucleophilic substitution or thioether formation using methylthiol groups. For example, thiourea and methylthio precursors can be reacted under reflux with polar aprotic solvents (e.g., DMF) in the presence of a base (e.g., K₂CO₃) . Key challenges include controlling regioselectivity and minimizing byproducts. Purity can be improved via recrystallization (e.g., ethanol) or column chromatography.

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

- Answer :

- NMR (¹H/¹³C) : Critical for confirming the dihydrobenzopyran core and methylthio substitution pattern. Use deuterated DMSO or CDCl₃ for solubility .

- LCMS/HRMS : Validates molecular weight (e.g., observed [M+H]⁺ ion) and purity (>95% by UV detection at 254 nm) .

- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the chromone ring) .

Q. What biological activities have been reported for methylthio-substituted benzopyran derivatives?

- Answer : Analogous compounds (e.g., prenylated chromones in propolis) exhibit antimicrobial, antioxidant, and anti-inflammatory properties . For this compound, conduct in vitro assays (e.g., MIC against Gram+/Gram- bacteria, DPPH radical scavenging) using standardized protocols (CLSI guidelines for antimicrobial tests) .

Advanced Research Questions

Q. How can stability issues during storage or experimental use be mitigated?

- Answer :

- Storage : Store at 4°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation of the methylthio group .

- Handling : Avoid prolonged exposure to moisture or high temperatures (>40°C). Monitor degradation via periodic LCMS analysis .

Q. What strategies optimize HPLC/LCMS separation for this compound and its metabolites?

- Answer :

- Column : C18 reverse-phase (e.g., 150 mm × 4.6 mm, 5 µm) with guard column.

- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B). Start at 10% B, ramp to 90% B over 20 min .

- Detection : UV at 280 nm (chromone absorbance) and ESI+ MS for metabolite profiling .

Q. How can computational modeling (e.g., DFT, QSAR) predict reactivity or bioactivity?

- Answer :

- DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., methylthio group’s susceptibility to oxidation) .

- QSAR : Use molecular descriptors (logP, polar surface area) from NIST data to model bioavailability or toxicity. Tools like Gaussian or Schrödinger Suite are recommended.

Q. How should contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

- Answer :

- Standardization : Use internal controls (e.g., reference antibiotics for antimicrobial assays) and replicate experiments (n ≥ 3).

- Assay Conditions : Validate cell line viability (MTT assay) and exclude solvent interference (e.g., DMSO ≤0.1%) .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.